molecular formula C16H33Cl2OP B14750018 Hexadecylphosphonic dichloride CAS No. 4708-00-3

Hexadecylphosphonic dichloride

Cat. No.: B14750018
CAS No.: 4708-00-3
M. Wt: 343.3 g/mol
InChI Key: NBDIAMYFCOQKNM-UHFFFAOYSA-N
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Description

Hexadecylphosphonic dichloride is a chemical compound with the molecular formula C16H35Cl2P. It is an organophosphorus compound that is used in various scientific and industrial applications. This compound is known for its ability to form self-assembled monolayers on metal oxide surfaces, making it valuable in surface modification and nanotechnology.

Preparation Methods

Hexadecylphosphonic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of hexadecyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Hexadecylphosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding hexadecylphosphonic esters, amides, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadecylphosphonic acid and hydrochloric acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.

Common reagents used in these reactions include alcohols, amines, thiols, and water. The major products formed depend on the type of nucleophile and reaction conditions.

Mechanism of Action

The mechanism of action of hexadecylphosphonic dichloride primarily involves its ability to form strong bonds with metal oxide surfaces. The phosphonic dichloride group reacts with hydroxyl groups on the surface, leading to the formation of a stable phosphonate linkage. This interaction modifies the surface properties, making it more hydrophobic or altering its chemical reactivity.

Comparison with Similar Compounds

Hexadecylphosphonic dichloride can be compared with other similar compounds such as:

This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

4708-00-3

Molecular Formula

C16H33Cl2OP

Molecular Weight

343.3 g/mol

IUPAC Name

1-dichlorophosphorylhexadecane

InChI

InChI=1S/C16H33Cl2OP/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3

InChI Key

NBDIAMYFCOQKNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCP(=O)(Cl)Cl

Origin of Product

United States

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